N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride
Description
The exact mass of the compound this compound is 460.1136030 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-(3-imidazol-1-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S.ClH/c1-2-29-18-8-9-19-20(14-18)30-22(25-19)27(12-3-11-26-13-10-24-15-26)21(28)16-4-6-17(23)7-5-16;/h4-10,13-15H,2-3,11-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSMRIVWCQHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzothiazole moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Fluoro substituent : Enhances lipophilicity and can influence biological interactions.
- Imidazole group : Often associated with pharmacological activity due to its role in enzyme inhibition and receptor binding.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the benzothiazole structure in this compound suggests potential efficacy against various bacterial and fungal strains. Studies have shown that compounds with similar structural motifs can inhibit the growth of pathogenic microorganisms effectively .
2. Ion Channel Modulation
Recent studies have highlighted the compound's ability to modulate ion channels, particularly Kv1.3 channels. Analogous compounds have demonstrated potent inhibitory effects on these channels, which are crucial in regulating cellular excitability and signaling pathways . The mechanism involves binding to specific sites on the ion channel, leading to altered ion flow and cellular responses.
3. Anticancer Potential
The benzothiazole scaffold is frequently explored for anticancer activity. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific interactions of this compound with cellular targets involved in cancer proliferation warrant further investigation .
Case Studies
Several studies provide insights into the biological activity of compounds related to this compound:
Case Study 1: Ion Channel Inhibition
In a study examining a series of benzothiazole derivatives, one analog exhibited comparable potency to established Kv1.3 inhibitors when tested under patch clamp conditions. This suggests that modifications to the benzothiazole structure can yield compounds with significant therapeutic potential against autoimmune diseases mediated by Kv1.3 channels .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of benzothiazole derivatives revealed that certain compounds demonstrated broad-spectrum antimicrobial activity. The study indicated that structural variations influenced efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
